![molecular formula C6H13NO5 B12845415 2-Amino-2-deoxyaltrose](/img/structure/B12845415.png)
2-Amino-2-deoxyaltrose
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Overview
Description
2-Amino-2-deoxyaltrose is a monosaccharide derivative characterized by the presence of an amino group replacing a hydroxyl group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-deoxyaltrose typically involves the conversion of precursor sugars through a series of chemical reactions. One common method starts with 3,4,5,6-tetraacetoxy-D-ribo-1-nitro-1-hexene, which undergoes methanolic ammonia treatment to yield a mixture of 2-acetamido-1,2-dideoxy-1-nitro-D-allitol and 2-acetamido-1,2-dideoxy-1-nitro-D-altritol. These intermediates are then subjected to the Nef reaction, resulting in the formation of 2-acetamido-2-deoxy-D-allose and 2-acetamido-2-deoxy-D-altrose. Hydrolysis with hot dilute hydrochloric acid finally produces this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. Techniques such as column chromatography are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-deoxyaltrose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The amino group can participate in substitution reactions, forming derivatives like N-acylated or N-alkylated products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acyl chlorides or alkyl halides under basic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Primary amines.
Substitution: N-acylated or N-alkylated derivatives.
Scientific Research Applications
2-Amino-2-deoxyaltrose has garnered significant interest in scientific research due to its diverse applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: Studied for its role in cell signaling and as a precursor for glycoproteins.
Medicine: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria like MRSA. It also shows potential antineoplastic properties, making it a candidate for cancer research.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The biological effects of 2-Amino-2-deoxyaltrose are primarily mediated through its interaction with cellular enzymes and receptors. The amino group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.
Comparison with Similar Compounds
2-Amino-2-deoxyaltrose can be compared with other amino sugars such as:
2-Amino-2-deoxyglucose: Similar structure but differs in the position of the amino group.
2-Amino-2-deoxymannose: Another isomer with distinct stereochemistry.
2-Amino-2-deoxygalactose: Differing in the configuration of hydroxyl groups.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity compared to its isomers. Its ability to participate in glycosylation reactions and its potent antimicrobial properties set it apart from other amino sugars.
Biological Activity
2-Amino-2-deoxyaltrose is a monosaccharide derivative that has gained attention for its diverse biological activities. This compound features an amino group at the second carbon position, replacing a hydroxyl group, which significantly influences its chemical reactivity and biological interactions. Its structural uniqueness allows it to participate in various biochemical pathways, making it a subject of interest in both medicinal and biochemical research.
Structural Formula
The molecular formula of this compound is C6H13NO5. The presence of the amino group enhances its ability to interact with biological molecules, facilitating hydrogen bonding and electrostatic interactions.
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions starting from precursor sugars. A common synthetic route includes:
- Treatment of 3,4,5,6-tetraacetoxy-D-ribo-1-nitro-1-hexene with methanolic ammonia.
- Formation of intermediates such as 2-acetamido-1,2-dideoxy-1-nitro-D-allitol and 2-acetamido-1,2-dideoxy-1-nitro-D-altritol.
- Application of the Nef reaction to yield 2-acetamido-2-deoxy-D-allose and 2-acetamido-2-deoxy-D-altrose.
- Hydrolysis with hot dilute hydrochloric acid to produce the final product.
The biological effects of this compound are primarily mediated through its interaction with cellular enzymes and receptors. The amino group allows it to disrupt bacterial cell wall synthesis and function, contributing to its antimicrobial properties against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. It disrupts the synthesis of bacterial cell walls, making it effective against various pathogens. A comparative study indicated that this compound has a higher efficacy against Gram-positive bacteria than many traditional antibiotics .
Anticancer Potential
Recent studies have explored the potential of this compound as an anticancer agent. Its structural similarity to glucose allows it to be utilized in targeted drug delivery systems. For instance, a conjugate formed with Adriamycin (ADM) demonstrated enhanced targeting capabilities towards tumor cells via glucose transporter 1 (GLUT1). This complex showed improved efficacy in inhibiting tumor growth while minimizing toxicity to normal cells .
Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains highlighted the effectiveness of this compound in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) was determined for different strains, showcasing its potential as an alternative antimicrobial agent.
Case Study 2: Cancer Therapy
In an experimental setup involving HepG2 liver cancer cells, the conjugate of Adriamycin and this compound was tested for cytotoxicity. Results indicated that this complex not only reduced cell viability more effectively than free ADM but also showed reduced systemic toxicity .
Properties
Molecular Formula |
C6H13NO5 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4-,5+,6-/m1/s1 |
InChI Key |
FZHXIRIBWMQPQF-ARQDHWQXSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C=O)N)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O |
Origin of Product |
United States |
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